Regioisomeric Structural Divergence: Imidazo[4,5-c]pyridine Core Enables PDE III Selectivity Over Sulmazole
Isomazole and Sulmazole are regioisomers that differ in the position of the pyridine nitrogen atom. This structural variation directly impacts their pharmacological profile. Specifically, the imidazo[4,5-c]pyridine core of Isomazole is associated with a significantly lower IC50 for PDE III inhibition compared to the imidazo[4,5-b]pyridine core of Sulmazole [1]. This demonstrates a quantifiable difference in target engagement that cannot be replicated by the analog.
| Evidence Dimension | PDE III Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 18 µM (Isomazole) |
| Comparator Or Baseline | 49 µM (Sulmazole) |
| Quantified Difference | Isomazole is 2.7-fold more potent than Sulmazole as a PDE III inhibitor. |
| Conditions | In vitro enzymatic assay on isolated phosphodiesterase III isoenzyme. |
Why This Matters
This 2.7-fold greater potency allows for studies requiring specific PDE III inhibition at lower compound concentrations, minimizing potential off-target effects associated with higher doses of Sulmazole.
- [1] Micromolar IC50s for inhibition of phosphodiesterase III were 49 (sulmazole) and 18 (isomazole). (as cited in NSTL search result). View Source
